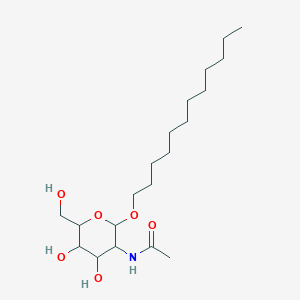

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide: is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with multiple hydroxyl groups, a dodecyloxy chain, and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable precursor such as a hexose derivative under acidic conditions.

Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Attachment of the Dodecyloxy Chain: The dodecyloxy chain is attached via an etherification reaction, typically using dodecanol and a strong acid catalyst like sulfuric acid (H2SO4).

Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dodecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Formation of amines

Substitution: Formation of substituted ethers

Aplicaciones Científicas De Investigación

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound. Its hydroxyl and acetamide groups may interact with biological molecules, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry: Used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of surfactants, emulsifiers, or other functional materials.

Mecanismo De Acción

The mechanism by which N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide exerts its effects depends on its specific application:

Biological Mechanism: In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the dodecyloxy chain can interact with hydrophobic pockets.

Chemical Mechanism: In chemical reactions, the compound’s functional groups (hydroxyl, acetamide, and ether) can participate in various reactions, influencing the reaction pathway and product distribution.

Comparación Con Compuestos Similares

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can be compared with other similar compounds, such as:

N-(2-Dodecyloxy-4,5-dihydroxy-tetrahydro-pyran-3-yl)-acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-benzamide: Contains a benzamide group, which introduces aromaticity and may alter its interaction with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its potential.

Actividad Biológica

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a tetrahydropyran ring with hydroxymethyl and dodecyloxy substituents, contributing to its unique properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Properties : Its structure suggests that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

- Cell Membrane Interaction : The dodecyloxy group enhances its ability to integrate into lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death compared to untreated controls. -

Anti-inflammatory Properties :

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Propiedades

Número CAS |

147025-06-7 |

|---|---|

Fórmula molecular |

C20H39NO6 |

Peso molecular |

389.5 g/mol |

Nombre IUPAC |

N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 |

Clave InChI |

YNPQAQWLYWACJR-LASHMREHSA-N |

SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

SMILES isomérico |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

SMILES canónico |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.